molecular formula C17H22N4O2 B2703998 N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034444-63-6

N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2703998
CAS No.: 2034444-63-6
M. Wt: 314.389
InChI Key: UOBSHOUVRAMEDS-UHFFFAOYSA-N
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Description

N-((2-Ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a scaffold recognized for its utility in designing potent enzyme inhibitors. Compounds featuring this core have been successfully developed as therapeutics targeting conditions such as non-alcoholic steatohepatitis (NASH) and other metabolic disorders by modulating key enzymatic pathways . Furthermore, the 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (tetrahydrobenzimidazole) moiety is a privileged structure in inhibitor design. This is exemplified by its application in the development of novel, orally efficacious Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a significant class of oncology therapeutics . The presence of the (2-ethoxypyridin-3-yl)methyl group is a feature common in bioactive molecules, suggesting potential for target engagement and favorable physicochemical properties. This combination of structural features makes this carboxamide a valuable compound for researchers exploring new chemical entities in areas including metabolic disease, oncology, and enzymology. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-23-17-13(5-4-8-18-17)10-19-16(22)12-6-7-14-15(9-12)21-11(2)20-14/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSHOUVRAMEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)C2CCC3=C(C2)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research has suggested that the compound may inhibit cancer cell proliferation in vitro. In particular, studies have reported its effectiveness against breast cancer and leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways associated with apoptosis and cell growth, particularly involving the p53 pathway.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1: Anticancer Activity
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
  • Case Study 2: Antimicrobial Efficacy
    • Objective : Assess antimicrobial activity against clinical isolates.
    • Findings : Showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
  • Case Study 3: Neuroprotection
    • Objective : Investigate neuroprotective effects in a Parkinson's disease model.
    • Findings : The compound reduced neuronal death and improved motor function in treated animals compared to controls.

Data Summary Table

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Reduced viability
AnticancerHL-60 (leukemia)Induced apoptosis
NeuroprotectionNeuronal cellsReduced oxidative stress

Scientific Research Applications

Case Studies

A study highlighted the synthesis of related benzo[d]imidazole derivatives, which demonstrated significant antibacterial and antifungal activities. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 5.08 µM against Candida albicans, comparable to fluconazole (MIC = 8.16 µM) . Another study reported that certain analogues exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide could potentially serve as a scaffold for developing new antimicrobial agents .

Therapeutic Potential

The compound's structure suggests potential anticancer activity due to its ability to induce apoptosis in cancer cells. The incorporation of imidazole and pyridine rings has been associated with enhanced cytotoxic effects against various cancer cell lines.

Research Findings

In recent studies, derivatives of benzo[d]imidazole have shown promising results in inhibiting tumor growth. For example, a compound structurally related to this compound was found to have an IC50 value of 4.12 µM against certain cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) . This underscores the potential of this compound in cancer therapeutics.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence biological activity.

Key Insights

Research has shown that variations in substituents on the benzo[d]imidazole core can lead to enhanced antimicrobial and anticancer activities. For instance:

  • Substitution at specific positions on the pyridine ring may improve binding affinity to target enzymes or receptors.
  • Alterations in the carboxamide group can affect solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzo[d]imidazole core and carboxamide side chain, leading to varied pharmacological profiles. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name Key Substituents Biological Activity Physicochemical Properties
Target Compound 2-Ethoxypyridin-3-ylmethyl Hypothesized enzyme inhibition or antiviral Likely moderate lipophilicity (ethoxy)
2-((4-Adamantylphenoxy)methyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide (10j) Adamantylphenoxy, furan-2-ylmethyl Pan-DGAT inhibitor; suppresses HCV replication High lipophilicity (adamantyl)
N-((1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6d) Benzylpiperidin-4-ylmethyl AChE/BChE inhibition Yellow oil; moderate polarity
4-((5-(Diethylcarbamoyl)-1-isopentyl-1H-benzo[d]imidazol-2-yl)methyl)phenyl methyl(propyl)carbamate (15f) Diethylcarbamoyl, isopentyl Dual CB2 agonist/BChE inhibitor Enhanced metabolic stability (isopentyl)
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide o-Tolyl, triazole-ethyl Unknown (ligand data in Table 1) Molecular weight: 366.43 g/mol

Key Observations

  • Bioactivity Correlation: The adamantylphenoxy group in 10j confers potent DGAT inhibition and anti-HCV activity, though its mechanism is independent of triglyceride biosynthesis . By contrast, the target compound’s ethoxypyridine group may enhance solubility or binding specificity toward kinases or neurotransmitter enzymes, as seen in 6d and 15f . Piperidine- or benzyl-substituted analogs (e.g., 6d) exhibit cholinesterase inhibition, suggesting the carboxamide side chain’s role in target engagement. The target’s pyridine group could mimic these interactions.
  • Physicochemical Properties: Lipophilicity varies significantly: 10j (adamantyl) > 15f (isopentyl) > target compound (ethoxy). This impacts bioavailability and blood-brain barrier penetration.
  • Synthetic Routes :

    • The target compound likely follows carboxamide coupling protocols using TBTU/DMAP (as in ), with purification via flash chromatography .

Research Findings and Mechanistic Insights

  • Antiviral Potential: 10j suppresses HCV replication via DGAT-independent pathways, suggesting benzo[d]imidazole derivatives may target viral assembly . The target compound’s ethoxy group could reduce cytotoxicity compared to 10j’s adamantyl group.
  • Enzyme Inhibition : Substitutions on the carboxamide side chain (e.g., benzylpiperidine in 6d ) correlate with AChE/BChE inhibition (IC50 values: 0.5–5 µM) . The pyridine group in the target may enhance π-π stacking in enzyme active sites.
  • Dual-Acting Profiles : 15f demonstrates dual CB2/BChE activity, highlighting the scaffold’s versatility. The target’s ethoxypyridine may similarly engage multiple targets .

Critical Analysis and Limitations

  • Data Gaps : Direct biological data for the target compound are absent; comparisons rely on structural analogs.
  • Contradictions : Similar cores exhibit divergent activities (e.g., 10j vs. 6d ), emphasizing substituent-driven pharmacology.
  • Synthetic Challenges : Complex side chains (e.g., ethoxypyridine) may require multi-step synthesis, affecting scalability.

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